molecular formula C18H14ClFS B8351939 (4-Fluorophenyl)diphenylsulfonium chloride

(4-Fluorophenyl)diphenylsulfonium chloride

Cat. No.: B8351939
M. Wt: 316.8 g/mol
InChI Key: DOHFROZTNQCWIR-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)diphenylsulfonium chloride is an organosulfur compound with the molecular formula C18H14ClFS It is a sulfonium salt where the sulfonium ion is bonded to a 4-fluorophenyl group and two phenyl groups, with chloride as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyldiphenylsulfonium chloride typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a chlorinating agent. One common method includes the use of sulfur dichloride (SCl2) as the chlorinating agent, which facilitates the formation of the sulfonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of 4-fluorophenyldiphenylsulfonium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonium group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenyldiphenylsulfoxide.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the sulfonium salt can yield diphenyl sulfide and 4-fluorobenzene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: 4-Fluorophenyldiphenylsulfoxide.

    Oxidation: 4-Fluorophenyldiphenylsulfone.

    Reduction: Diphenyl sulfide and 4-fluorobenzene.

Scientific Research Applications

(4-Fluorophenyl)diphenylsulfonium chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonium ylides, which are intermediates in the synthesis of epoxides and cyclopropanes.

    Materials Science: The compound is used in the development of photoresists for lithography in semiconductor manufacturing due to its ability to generate reactive intermediates upon exposure to light.

    Biological Research: It is studied for its potential use in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-fluorophenyldiphenylsulfonium chloride involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, including the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates generated.

Comparison with Similar Compounds

    Diphenylsulfonium chloride: Similar structure but lacks the fluorine atom on the phenyl ring.

    4-Methylphenyldiphenylsulfonium chloride: Similar structure with a methyl group instead of a fluorine atom.

    4-Chlorophenyldiphenylsulfonium chloride: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: (4-Fluorophenyl)diphenylsulfonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.

Properties

Molecular Formula

C18H14ClFS

Molecular Weight

316.8 g/mol

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;chloride

InChI

InChI=1S/C18H14FS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1

InChI Key

DOHFROZTNQCWIR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was allowed to mature for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 78.3 g (0.6 mole) of 4-fluorochlorobenzene and 180 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was allowed to mature for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of 4-fluorophenyldiphenylsulfonium chloride. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
78.3 g
Type
reactant
Reaction Step Four
Quantity
180 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
150 g
Type
solvent
Reaction Step Five

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